6-tert-Butyl-3'-methylbiphenyl-3-ylamine
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Overview
Description
6-tert-Butyl-3’-methylbiphenyl-3-ylamine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a tert-butyl group and a methyl group attached to the biphenyl structure, along with an amine functional group. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl-3’-methylbiphenyl-3-ylamine typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Introduction of tert-Butyl and Methyl Groups: The tert-butyl and methyl groups can be introduced through Friedel-Crafts alkylation reactions using tert-butyl chloride and methyl chloride, respectively, in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of 6-tert-Butyl-3’-methylbiphenyl-3-ylamine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-tert-Butyl-3’-methylbiphenyl-3-ylamine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines and alcohols.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alkylated biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
6-tert-Butyl-3’-methylbiphenyl-3-ylamine has a wide range of applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-tert-Butyl-3’-methylbiphenyl-3-ylamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 6-tert-Butyl-3-methylphenol
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
6-tert-Butyl-3’-methylbiphenyl-3-ylamine is unique due to its specific structural features, including the presence of both tert-butyl and methyl groups on the biphenyl core, along with an amine functional group. This combination of substituents imparts distinct chemical and biological properties to the compound, making it valuable for various applications.
Properties
Molecular Formula |
C17H21N |
---|---|
Molecular Weight |
239.35 g/mol |
IUPAC Name |
4-tert-butyl-3-(3-methylphenyl)aniline |
InChI |
InChI=1S/C17H21N/c1-12-6-5-7-13(10-12)15-11-14(18)8-9-16(15)17(2,3)4/h5-11H,18H2,1-4H3 |
InChI Key |
ZZIXZTGXGNRXAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=CC(=C2)N)C(C)(C)C |
Origin of Product |
United States |
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